2-Heptanoylfuran

Flavor Chemistry Organoleptic Characterization Homologous Series

2-Heptanoylfuran (IUPAC: 1-(furan-2-yl)heptan-1-one) is a member of the 2-acylfuran class, specifically a furan ring acylated at the 2-position with a linear seven-carbon heptanoyl chain (C₁₁H₁₆O₂, MW 180.24 g/mol). It is a colorless to pale yellow liquid with a density of 0.967 g/cm³ (estimated) and a boiling point of 261.7 °C at 760 mmHg.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 5466-40-0
Cat. No. B1583553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptanoylfuran
CAS5466-40-0
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)C1=CC=CO1
InChIInChI=1S/C11H16O2/c1-2-3-4-5-7-10(12)11-8-6-9-13-11/h6,8-9H,2-5,7H2,1H3
InChIKeyBTNRWSUWLFMXEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptanoylfuran (CAS 5466-40-0) Procurement Guide: What Buyers Need to Know Before Sourcing


2-Heptanoylfuran (IUPAC: 1-(furan-2-yl)heptan-1-one) is a member of the 2-acylfuran class, specifically a furan ring acylated at the 2-position with a linear seven-carbon heptanoyl chain (C₁₁H₁₆O₂, MW 180.24 g/mol). It is a colorless to pale yellow liquid with a density of 0.967 g/cm³ (estimated) and a boiling point of 261.7 °C at 760 mmHg [1]. Industrially, this compound serves primarily as a flavor and fragrance ingredient, imparting sweet, nutty, caramel, roasted, and fruity aroma notes to food, beverage, and cosmetic formulations . It is listed in the FDA's Substances Added to Food inventory (formerly EAFUS) and is addressed within EFSA Flavouring Group Evaluation 67, with no safety concern identified at estimated dietary intake levels based on the MSDI approach [2]. Commercial material is typically supplied at 95–96% purity .

Why 2-Heptanoylfuran Cannot Be Interchanged with Generic 'Furan Flavor' Candidates


The 2-acylfuran family is a homologous series in which the length of the acyl side chain dictates the compound's physicochemical properties, organoleptic character, and application suitability. Substituting 2-heptanoylfuran (C7 chain) with shorter-chain analogs such as 2-acetylfuran (C2), 2-propionylfuran (C3), or 2-butyrylfuran (C4) leads to markedly different boiling points, volatility profiles, and odor qualities—2-acetylfuran exhibits a balsamic, cinnamon, sweet-cereal character with an odor detection threshold of approximately 10 mg/kg [1], while 2-heptanoylfuran contributes sweeter, nuttier, roasted notes that are specifically valued in coffee, chocolate, and nut-flavored formulations . Within EFSA FGE.67Rev3, 2-pentylfuran and 2-acetylfuran were selected as representative substances for specific subgroups, implying that members within the same evaluation group are not considered generically identical and must be assessed individually for safety and specification [2]. Consequently, procurement decisions cannot rely on in-class assumption; purchase of the correct 2-acylfuran chain-length variant is essential to achieve target flavor fidelity and meet regulatory specification requirements.

Quantitative Profiling of 2-Heptanoylfuran Versus Closest Analogs: Evidence for Differentiated Procurement


Odor Quality Profile Differentiation: 2-Heptanoylfuran vs. Selected 2-Acylfuran Homologs

Odor quality in the 2-acylfuran series shifts systematically with acyl chain length. 2-Acetylfuran (C2) is described as balsamic, cinnamon, sweet, and cereal-like at a 1.00% dilution in dipropylene glycol ; 2-butyrylfuran (C4) is characterized as balsamic and fruity with a FEMA number of 4083 ; 2-hexanoylfuran (C6) exhibits sweet, fruity, green, and beany notes [1]; 2-octanoylfuran (C8) is reported as having a characteristic odor in flavor applications [2]. The target compound, 2-heptanoylfuran (C7), displays a unique combination of sweet, nutty, caramel, roasted, and slightly burnt nuances, widely used for enhancing coffee, cocoa, and nut-flavored products . The nutty-roasted character is notably less pronounced in the shorter-chain analogs and may become excessively fatty in longer-chain variants, making the C7 length a specifically valued mid-range profile.

Flavor Chemistry Organoleptic Characterization Homologous Series

Physicochemical Property Systematic Shift: Boiling Point and Volatility as a Function of 2-Acylfuran Chain Length

Boiling points within the 2-acylfuran homologous series increase linearly with acyl chain elongation [1]. 2-Propionylfuran (C3) boils at ~186 °C at 760 mmHg (or 53–55 °C at 1 mmHg) ; 2-butyrylfuran (C4) at ~195 °C ; 2-hexanoylfuran (C6) at 125–127 °C at 15 mmHg ; and 2-octanoylfuran (C8) at ~279.4 °C at 760 mmHg . The target compound, 2-heptanoylfuran, exhibits an intermediate boiling point of 261.7 °C at 760 mmHg [2]. This places 2-heptanoylfuran in a distinct volatility window—less volatile than the shorter-chain analogs (C3–C4) and moderately less volatile than 2-hexanoylfuran, while noticeably more volatile than its C8 homolog. In food and fragrance applications, this intermediate volatility influences aroma release kinetics, thermal stability during processing, and headspace partitioning behavior.

Physicochemical Properties Formulation Compatibility Volatility

Regulatory and Safety Classification: 2-Heptanoylfuran Within the EFSA FGE.67 Framework

Under EFSA Flavouring Group Evaluation 67 Revision 3 (2021), 23 furan-substituted flavoring substances were evaluated for genotoxicity and safety [1]. 2-Acetylfuran [FL-no: 13.054] and 2-pentylfuran [FL-no: 13.059] served as representative substances for specific structural subgroups: 2-acetylfuran represents Subgroup VI-B (including shorter-chain acyl- and alkyl-furans), while 2-pentylfuran represents Subgroup IV (mid-chain furans). Based on new genotoxicity and toxicity data, the Panel ruled out genotoxicity concerns and derived a NOAEL of 22.6 mg/kg bw/day for 2-acetylfuran and a BMDL of 8.51 mg/kg bw/day for 2-pentylfuran [1]. For all 23 evaluated substances, the Panel concluded 'No safety concern at estimated levels of intake as flavouring substances' based on the MSDI approach, and adequate material specifications were confirmed for commerce [1]. 2-Heptanoylfuran is listed in the FDA Substances Added to Food (EAFUS) inventory as a permitted flavoring agent [2]. In contrast, some 2-acylfuran analogs (e.g., 2-valerylfuran [FEMA not widely assigned] or certain longer-chain derivatives) lack equivalent regulatory harmonization or may not appear on the EAFUS list. 2-Butyrylfuran carries FEMA No. 4083 and JECFA No. 1507 ; 2-hexanoylfuran has JECFA No. 1512 [3]; 2-heptanoylfuran's specific JECFA/FEMA assignments appear less widely documented, requiring due diligence during procurement to verify the supplier's declaration of regulatory standing.

Food Safety Regulatory Compliance FEMA GRAS

Synthesis Accessibility and Yield: 2-Heptanoylfuran via Boron Trifluoride-Catalyzed Acylation

Patent US04812585 describes a high-yield synthesis of 2-heptanoylfuran via Friedel-Crafts acylation of furan with heptanoic acid in toluene, catalyzed by boron trifluoride diethyl etherate in the presence of dichloroacetic anhydride . Under optimized conditions (50 °C, 3 hours), a yield of 99.3% (8.95 g product from 6.51 g heptanoic acid) was reported . This contrasts with broader reports of generally poor yields and selectivity for 2-acylfuran synthesis using conventional phosphonic resin or standard Lewis acid catalysts, where furan acylation is noted to proceed with limited efficiency [1]. The high yield and simple product purification (silica gel column chromatography) indicate a scalable, cost-efficient manufacturing route specific to the heptanoyl chain length. Synthesis yields for other 2-acylfurans (e.g., 2-acetylfuran, 2-butyrylfuran) typically depend on the specific acylating agent and catalyst system used, and direct yield comparisons under identical conditions are not available; however, the furan acylation literature broadly acknowledges yield/selectivity challenges that make the >99% synthesis route for the C7 member noteworthy [1].

Synthetic Chemistry Furan Acylation Process Development

Application-Specific Volatile Profile: 2-Heptanoylfuran in Fried Food and Coffee Matrices

2-Heptanoylfuran has been explicitly identified as a synthetic intermediate in the generation of volatile constituents from used frying oils, reported in a GC-MS study of frying oil volatiles published in the Journal of Agricultural and Food Chemistry [1]. While the target compound itself was used to synthesize 2-heptylfuran (a known degradation marker of frying oils), its presence in a frying-oil-derived volatile study contextually links it to fried food and roasting aroma chemistry. In contrast, shorter-chain analogs like 2-pentylfuran are widely recognized as markers of lipid oxidation and reverted soybean oil flavor, while 2-acetylfuran is a well-characterized Maillard reaction product found in roasted coffee, baked goods, and cooked meat [2]. The C7 chain length thus occupies a specific niche: 2-heptanoylfuran contributes roasted, nutty, and slightly burnt notes that complement the fatty-fried character of 2-pentylfuran and the sweet-caramel character of 2-acetylfuran, making it a strategic ingredient for building complete roasted and fried flavor profiles.

Fried Food Flavor Coffee Aroma GC Olfactometry

Density, Refractive Index, and LogP: Molecular Descriptors for Formulation Compatibility

Key computed and estimated physical properties differentiate 2-heptanoylfuran from its closest analogs. 2-Heptanoylfuran exhibits a density of 0.967 g/cm³, a refractive index of 1.467–1.4855, and a calculated LogP of 3.43 . Comparative data for 2-acetylfuran (density 1.0975–1.098 g/mL at 25 °C, LogP ~0.8), 2-propionylfuran (density 1.0626, LogP ~1.03), 2-butyrylfuran (density 1.0485, LogP ~1.7), and 2-hexanoylfuran (density ~0.99 g/cm³, LogP ~2.9) reveal a systematic decrease in density and increase in lipophilicity with growing acyl chain length . The LogP of 3.43 places 2-heptanoylfuran in a moderately lipophilic regime, indicating superior solubility in oil-based and fat-containing matrices (e.g., chocolate, baked goods, nut pastes, and fried food systems) relative to shorter-chain homologs, while maintaining adequate volatility for headspace partitioning in beverage applications.

Physicochemical Properties QSAR Modeling Formulation Science

Industrial Application Scenarios for 2-Heptanoylfuran: Where the Compound's Evidence Profile Drives Procurement Value


Coffee, Chocolate, and Nut-Flavored Food and Beverage Formulations

Based on the sweet, nutty, caramel, roasted, and slightly burnt odor profile documented for 2-heptanoylfuran , this compound is the preferred choice for flavor houses developing roast-and-ground coffee aromas, chocolate confectionery, nut-based spreads, and roasted snack seasonings. Compared with 2-acetylfuran (which delivers balsamic-sweet-cereal notes rather than roasted-nut depth) [1], 2-heptanoylfuran better replicates the authentic roasted and nutty top-notes demanded by these product categories. Its intermediate LogP of 3.43 ensures adequate partitioning into both aqueous beverage phases and lipid-rich confectionery matrices .

Fried Food and Savory Snack Flavor Systems

The documented use of 2-heptanoylfuran as a synthetic precursor in frying oil volatile research links it directly to fried-food flavor chemistry [2]. Unlike 2-pentylfuran—which imparts fatty, green, and reverted-soybean-oil character [3]—2-heptanoylfuran's roasted-nut profile complements fried notes without introducing undesirable fatty-off-flavor tones. This makes it a strategically differentiated ingredient for seasoning blends applied to potato chips, extruded snacks, and deep-fried products.

Cosmetic and Perfumery Fragrance Applications Requiring Gourmand and Roasted Accords

2-Heptanoylfuran's sweet, nutty, and caramel odor profile, combined with its moderate volatility (boiling point 261.7 °C) [4], positions it for use in fine fragrance and personal care products targeting gourmand, roasted, and warm-oriental accords. In perfumery, its greater tenacity relative to 2-acetylfuran (boiling point 168–169 °C) [5] provides longer-lasting base-note character, while its distinct roasted-nut complexity adds originality versus simpler caramel-furanic ingredients.

Research-Standard Procurement: Flavor Chemistry SAR Studies and Homologous Series Investigations

2-Heptanoylfuran occupies a pivotal position in the 2-acylfuran homologous series as the C7 member, bridging the mid-chain (C5–C6) and longer-chain (C8+) regions. Researchers conducting structure-activity relationship (SAR) studies on furan-derived flavor compounds—such as those distinguishing fruity versus meaty aroma impressions using artificial neural networks [6]—require access to well-characterized individual chain-length homologs. The availability of a documented high-yield synthesis route (99.3%) further enhances its attractiveness as a reliably sourcable reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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